molecular formula C6H13NO B13054287 (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

Cat. No.: B13054287
M. Wt: 115.17 g/mol
InChI Key: WRDLTPMUGXTIAM-PHDIDXHHSA-N
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Description

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine is a chiral amine compound characterized by the presence of a tetrahydrofuran ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved may include binding to active sites on enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(®-tetrahydrofuran-2-yl)ethanamine
  • (S)-1-(®-tetrahydrofuran-2-yl)ethanamine
  • ®-1-((S)-tetrahydrofuran-2-yl)ethanamine

Uniqueness

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-1-[(2R)-oxolan-2-yl]ethanamine

InChI

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

WRDLTPMUGXTIAM-PHDIDXHHSA-N

Isomeric SMILES

C[C@H]([C@H]1CCCO1)N

Canonical SMILES

CC(C1CCCO1)N

Origin of Product

United States

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